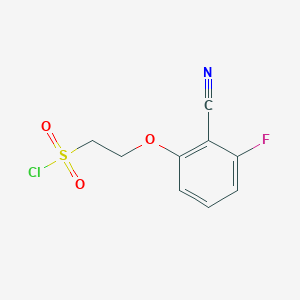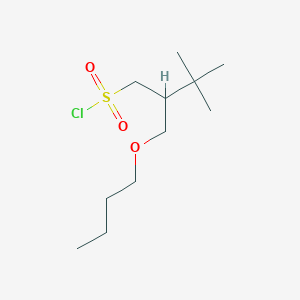
2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is an organic compound with a complex structure, characterized by the presence of a sulfonyl chloride group attached to a butoxymethyl and dimethylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonic acid+SOCl2→2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, oxidation reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from reduction or oxidation reactions.
Scientific Research Applications
2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity.
Tosyl chloride (p-Toluenesulfonyl chloride): Another sulfonyl chloride used in organic synthesis.
Trifluoromethanesulfonyl chloride: Known for its strong electron-withdrawing properties.
Uniqueness: 2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is unique due to its bulky butoxymethyl and dimethylbutane groups, which can influence its reactivity and steric properties. This makes it a valuable compound for specific synthetic applications where steric hindrance plays a crucial role.
Properties
Molecular Formula |
C11H23ClO3S |
|---|---|
Molecular Weight |
270.82 g/mol |
IUPAC Name |
2-(butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-5-6-7-15-8-10(11(2,3)4)9-16(12,13)14/h10H,5-9H2,1-4H3 |
InChI Key |
QTXMREFJNFICNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CS(=O)(=O)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


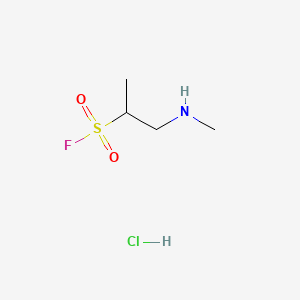
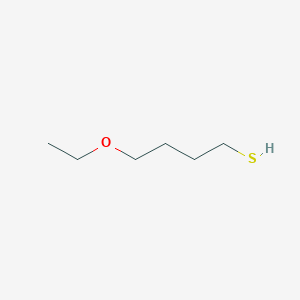
![2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one](/img/structure/B13480200.png)
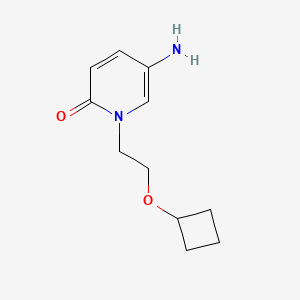
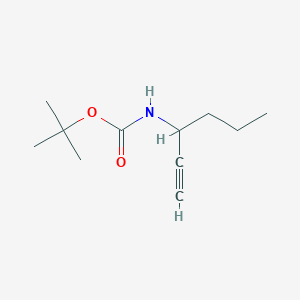


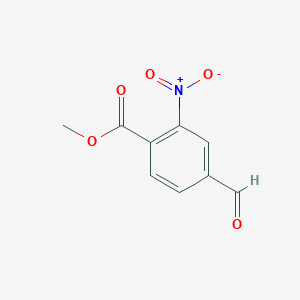
![Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)
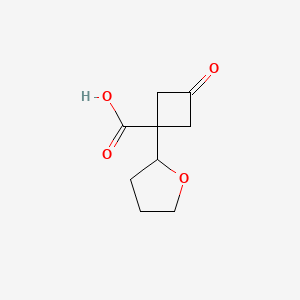

![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)
